(pyridin-3-yl)methyl 1H-imidazole-1-carboxylate
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Overview
Description
(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized pyridine or imidazole derivatives.
Scientific Research Applications
(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazopyridine: A fused bicyclic compound combining imidazole and pyridine rings, recognized for its applications in medicinal chemistry and material science.
Uniqueness: (Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the presence of both pyridine and imidazole moieties in its structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
212632-27-4 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
pyridin-3-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c14-10(13-5-4-12-8-13)15-7-9-2-1-3-11-6-9/h1-6,8H,7H2 |
InChI Key |
QMRRRKQPTJYPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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